molecular formula C11H15NO4S B1335583 3-[(Sec-butylamino)sulfonyl]benzoic acid CAS No. 7326-76-3

3-[(Sec-butylamino)sulfonyl]benzoic acid

Cat. No. B1335583
CAS RN: 7326-76-3
M. Wt: 257.31 g/mol
InChI Key: MQMUKJSWCWYSGL-UHFFFAOYSA-N
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Patent
US09321761B2

Procedure details

Procedure H was performed to couple 3-(chlorosulfonyl)benzoic acid with sec-butyl amine to produce 3-(sec-butylsulfamoyl)benzoic acid which was purified by reverse phase HPLC.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[S:2]([C:5]1[CH:6]=[C:7]([CH:11]=[CH:12][CH:13]=1)[C:8]([OH:10])=[O:9])(=[O:4])=[O:3].[CH:14]([NH2:18])([CH2:16][CH3:17])[CH3:15]>>[CH:14]([NH:18][S:2]([C:5]1[CH:6]=[C:7]([CH:11]=[CH:12][CH:13]=1)[C:8]([OH:10])=[O:9])(=[O:4])=[O:3])([CH2:16][CH3:17])[CH3:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClS(=O)(=O)C=1C=C(C(=O)O)C=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(CC)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(CC)NS(=O)(=O)C=1C=C(C(=O)O)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.